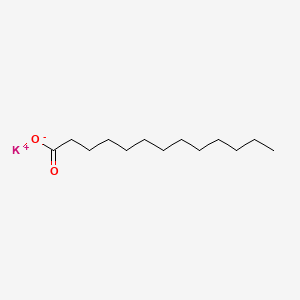
Zinc(2+) neoundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(2+) neoundecanoate: is a chemical compound with the formula C22H42O4Zn . It is a zinc salt of neoundecanoic acid, characterized by its molecular weight of 435.96 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc(2+) neoundecanoate can be synthesized through the reaction of zinc oxide or zinc carbonate with neoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity zinc oxide and neoundecanoic acid. The reactants are mixed in a reactor, and the reaction is carried out under elevated temperatures to accelerate the process. The product is then purified through filtration and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Zinc(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to elemental zinc under specific conditions.
Substitution: It can participate in substitution reactions where the neoundecanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and other organic acids are employed in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and neoundecanoic acid derivatives.
Reduction: Elemental zinc and reduced organic compounds.
Substitution: Various zinc salts with different ligands.
Scientific Research Applications
Chemistry: Zinc(2+) neoundecanoate is used as a catalyst in organic synthesis and polymerization reactions. It helps in the formation of complex organic molecules and polymers with specific properties .
Biology: In biological research, this compound is used to study zinc’s role in enzymatic reactions and cellular processes. It serves as a source of zinc ions in various biochemical assays .
Medicine: It is used to formulate zinc-based drugs and supplements that aid in treating zinc deficiency and related disorders .
Industry: In the industrial sector, this compound is used as a stabilizer in the production of plastics and rubber. It enhances the thermal and mechanical properties of these materials .
Mechanism of Action
Mechanism of Action: Zinc(2+) neoundecanoate exerts its effects by releasing zinc ions (Zn2+) in the target environment. These zinc ions interact with various molecular targets, including enzymes, proteins, and cellular membranes. The interaction with enzymes often involves the catalytic or structural role of zinc, facilitating biochemical reactions and maintaining cellular homeostasis .
Molecular Targets and Pathways:
Enzymes: Zinc ions act as cofactors for numerous enzymes, enhancing their catalytic activity.
Proteins: Zinc ions stabilize the structure of proteins, ensuring their proper function.
Cellular Membranes: Zinc ions play a role in maintaining the integrity and permeability of cellular membranes.
Comparison with Similar Compounds
Zinc acetate: Used in dietary supplements and as a catalyst in organic synthesis.
Zinc stearate: Commonly used as a lubricant and release agent in the plastics industry.
Zinc oleate: Employed in the production of paints, coatings, and lubricants.
Uniqueness of Zinc(2+) neoundecanoate: this compound is unique due to its specific neoundecanoate ligand, which imparts distinct properties and reactivity compared to other zinc carboxylates. Its applications in various fields, including medicine and industry, highlight its versatility and importance .
Properties
CAS No. |
93918-29-7 |
|---|---|
Molecular Formula |
C22H42O4Zn |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
zinc;8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Zn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
YHGLOVXXDHCZLV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


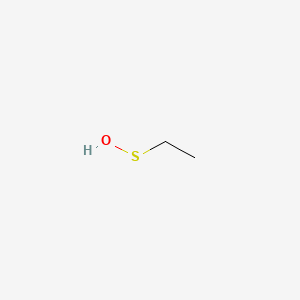

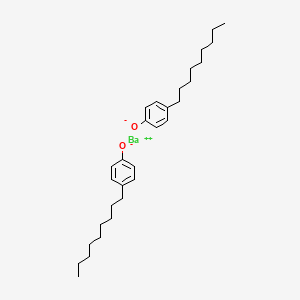
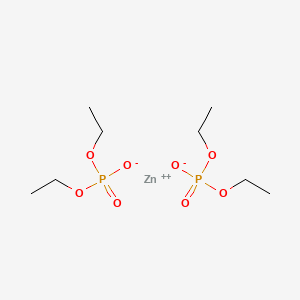
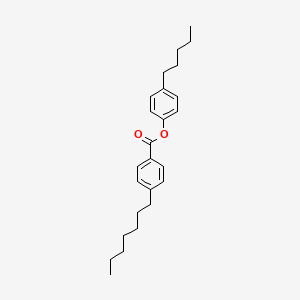
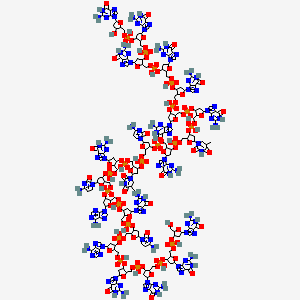
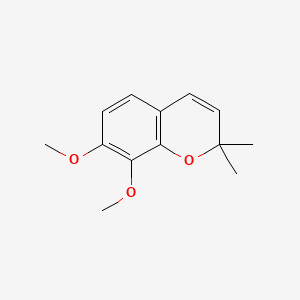


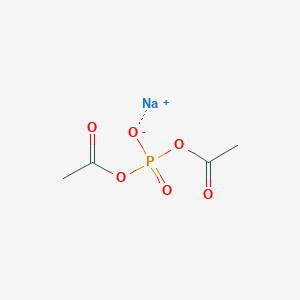


![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
